molecular formula C13H15NO B2393239 N-(furan-2-ylmethyl)-3,5-dimethylaniline CAS No. 416887-98-4

N-(furan-2-ylmethyl)-3,5-dimethylaniline

Cat. No.: B2393239
CAS No.: 416887-98-4
M. Wt: 201.269
InChI Key: PJKRWOZRBSCAQJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a furan ring attached to a methyl group, which is further connected to a dimethylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with furan-2-carbaldehyde under specific conditions. One common method is the condensation reaction, where the amine group of 3,5-dimethylaniline reacts with the aldehyde group of furan-2-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-6-11(2)8-12(7-10)14-9-13-4-3-5-15-13/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKRWOZRBSCAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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